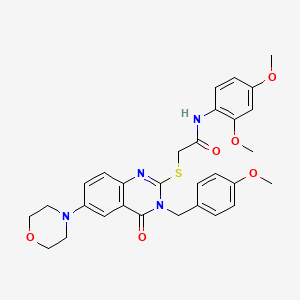
N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C30H32N4O6S and its molecular weight is 576.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethoxyphenyl group, a morpholino moiety, and a quinazoline derivative. Its molecular formula is C22H28N4O4S, with a molecular weight of approximately 444.55 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Antiviral Activity
Recent studies have explored the antiviral potential of compounds similar to this compound. For instance, derivatives of quinazoline have shown significant activity against viral replication in cell-based assays. The compound's structural features may enhance its affinity for viral targets, potentially inhibiting viral entry or replication processes .
Anticancer Properties
Quinazoline derivatives are well-known for their anticancer properties. In vitro studies indicate that compounds with similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, certain analogs have demonstrated IC50 values in the low micromolar range against breast and lung cancer cells . The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways.
Antimicrobial Activity
The thioacetamide component suggests potential antimicrobial properties. Compounds containing thioether linkages have been reported to exhibit activity against a range of bacteria and fungi. Preliminary assays indicate that this compound may possess broad-spectrum antimicrobial activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in viral replication or cancer cell metabolism.
- Receptor Modulation : The compound could interact with specific receptors on cell surfaces, altering signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells.
Case Studies
- Antiviral Efficacy : A study examining the effects of quinazoline derivatives on HIV replication found that compounds with structural similarities to this compound reduced viral load significantly in treated cells compared to controls .
- Cancer Cell Studies : In a comparative study of various quinazoline derivatives against lung cancer cells, one analog demonstrated an IC50 value of 0.5 µM, indicating potent growth inhibition. The study suggested that modifications to the side chains significantly influenced biological activity .
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O6S/c1-37-22-7-4-20(5-8-22)18-34-29(36)24-16-21(33-12-14-40-15-13-33)6-10-25(24)32-30(34)41-19-28(35)31-26-11-9-23(38-2)17-27(26)39-3/h4-11,16-17H,12-15,18-19H2,1-3H3,(H,31,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXUHRWSRYCAGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NC5=C(C=C(C=C5)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














